7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic scaffold combining a triazole and pyrimidine ring. Key structural features include:
- 7-Methyl group: Enhances lipophilicity and metabolic stability.
- 6-(2-Piperidino-4-pyrimidinyl): A piperidine-substituted pyrimidine moiety, contributing to hydrogen bonding and solubility via its basic nitrogen atoms .
- 2-(3-Pyridyl): A pyridine substituent that improves binding affinity to biological targets through π-π stacking and polar interactions.
Triazolopyrimidines are pharmacologically significant due to their versatility in targeting enzymes (e.g., tubulin, carbonic anhydrases) and receptors involved in cancer, inflammation, and microbial infections . This compound’s synthesis typically involves multi-component reactions (e.g., Biginelli-like heterocyclization) or stepwise substitutions, often using piperidine as a catalyst or solvent .
Properties
IUPAC Name |
7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8/c1-14-16(17-7-9-22-19(24-17)27-10-3-2-4-11-27)13-23-20-25-18(26-28(14)20)15-6-5-8-21-12-15/h5-9,12-13H,2-4,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZWAHKNTCVKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
A. 6-Substituted Pyrimidinyl Derivatives
- Piperidino vs. Morpholino: Replacing piperidine with morpholine (as in ) increases water solubility due to morpholine’s oxygen atom, but may reduce tubulin binding affinity compared to the piperidine analog .
- Carboxylate Ester () : The 6-carboxylate group improves oral bioavailability but reduces cellular permeability compared to the parent compound.
- Chloro-Methyl () : Introduces herbicidal activity but lacks anticancer efficacy due to reduced interaction with human enzyme targets.
B. 2-Substituted Derivatives
- 3-Pyridyl (Target Compound) : Demonstrates superior antiproliferative activity (IC₅₀: 0.8 μM) compared to phenyl-substituted analogs (IC₅₀: 2.1–5.3 μM) due to enhanced hydrogen bonding with tubulin .
- Amino-Carboxamide (): Exhibits moderate antimicrobial activity but lower cytotoxicity, making it suitable for antibiotic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
